4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one is derived from amino acids and has been synthesized through various methods. It is classified as a bicyclic amine and is recognized for its biological activity and potential as a scaffold in drug design. The compound has garnered attention due to its ability to mimic peptide structures, particularly in the context of β-turns in protein structures, which are crucial for biological function and molecular recognition.
The synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one can be accomplished through several methodologies. Notably:
These methods allow for the generation of diverse libraries of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one derivatives with varying substituents at specific positions on the benzazepine ring.
The molecular structure of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one features a fused bicyclic system comprising a benzene ring and a seven-membered azepine ring. Key structural characteristics include:
The stereochemistry around the nitrogen atoms plays a crucial role in determining the compound's conformational flexibility and biological activity.
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions facilitate the exploration of structure-activity relationships essential in drug development.
The mechanism of action of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one is primarily linked to its ability to mimic peptide structures. It has been studied for its role in inducing β-turn conformations in peptides, which are critical for protein folding and function.
The compound's interaction with biological targets may involve:
Understanding these mechanisms is vital for developing therapeutic agents targeting specific diseases.
The physical and chemical properties of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one include:
These properties influence its handling during synthesis and application in research settings.
The applications of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one are diverse:
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (systematic name) represents a conformationally constrained seven-membered heterocyclic scaffold. Its core structure features a benzannulated azepine ring with an amino group at position 4 and a ketone at position 3, yielding the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol [1] [3]. The scaffold exists in distinct stereoisomeric forms due to the chiral center at C4; the (S)-enantiomer (CAS 137036-54-5) is commercially available for research applications [4]. Key structural characteristics include:
Table 1: Fundamental Chemical Descriptors
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₂N₂O | PubChem [1] [3] |
Molecular Weight | 176.22 g/mol | PubChem [1] |
CAS Number (Racemate) | Not Specified | N/A |
CAS Number (S-enantiomer) | 137036-54-5 | MolDb [4] |
Melting Point | >250°C (decomp.) | Research Synthesis [2] |
HPLC Retention (C18) | ~22 min (Gradient: 0→80% CH₃CN) | Analytical Method [2] |
The synthetic exploration of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-ones emerged in the early 1990s, driven by the need for rigid phenylalanine analogs in peptide modification. Initial routes faced significant limitations:
A breakthrough came in 2003 with Van Rompaey et al.’s optimized synthesis (Tetrahedron, 2003, 59, 4421–4432), which resolved prior challenges:
This versatile pathway enabled access to diverse N2-substituted analogs critical for structure-activity relationship (SAR) studies.
Table 2: Evolution of Synthetic Approaches
Method | Key Step | Yield | Limitations | Advancements (2003) |
---|---|---|---|---|
N-Acyliminium Cyclization | Acid-mediated ring closure | 40–60% | Partial racemization (~15%) | Abandoned due to stereocontrol issues |
Amide Cyclization (Early) | Ozonolysis of vinyl-Phe | 50–65% | Epimerization, harsh conditions | Replaced by nitrile reduction |
Van Rompaey Synthesis | Ra-Ni/H₂ nitrile reduction → reductive amination | 75–85% | None significant | No epimerization, modular N2-substituents |
This benzazepinone core has revolutionized peptide mimetic design by precisely controlling backbone torsion angles. Its impact spans multiple therapeutic areas:
Conformational Advantages Over Flexible Residues:
Table 3: Therapeutic Applications Enabled by Conformational Constraints
Application | Target Class | Biological Outcome | Structural Rationale |
---|---|---|---|
Opioid Peptides | δ/μ-Opioid Receptors | Enhanced δ-selectivity (IC₅₀ δ: 2 nM vs μ: 220 nM) | χ₁ = +60° favors δ receptor binding pocket |
Protease Inhibitors | HIV-1 Protease | Ki = 0.8 nM (vs 35 nM for Phe analog) | Pre-organized transition-state mimic |
Antigenic Peptides | MHC Complexes | 80% increase in T-cell activation | Stabilized β-turn geometry for TCR engagement |
Interactive Data Feature: Molecular Conformer Explorer[Sortable by Dihedral Angle, Receptor Type, and Bioactivity]
Dihedral Angle (χ₁) | Receptor Type | Bioactivity (IC₅₀/Ki) | Preferred Conformation |
---|---|---|---|
+60° (gauche⁺) | δ-Opioid | 2.0 nM | Boat with equatorial N2-substituent |
180° (trans) | μ-Opioid | 220 nM | Twist-boat with axial carboxylate |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3